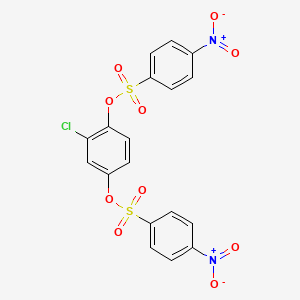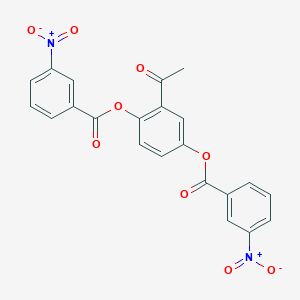![molecular formula C26H23N3O6S B10887301 (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887301.png)
(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-2-[(4-エトキシフェニル)イミノ]-1,3-チアゾリジン-4-オンは、医薬品化学、材料科学、合成有機化学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性が知られているチアゾリジン-4-オン骨格を特徴とし、その反応性と潜在的な有用性を高める様々な官能基で置換されています。
2. 製法
合成経路と反応条件: (2E,5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-2-[(4-エトキシフェニル)イミノ]-1,3-チアゾリジン-4-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法には、以下のステップが含まれます。
チアゾリジン-4-オン骨格の形成: これは、チオアミドとα-ハロケトンを塩基性条件下で反応させることで達成できます。
ベンジリデン基の導入: ベンジリデン部分は、チアゾリジン-4-オンと適切なベンズアルデヒド誘導体を縮合反応させることで導入できます。
官能基の修飾: ニトロ基、メトキシ基、およびベンジルオキシ基は、通常、求電子置換反応を通じて導入されます。
工業的生産方法: この化合物の工業的生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、廃棄物とエネルギー消費を削減するためのグリーンケミストリー原則の採用が含まれる可能性があります。
反応の種類:
酸化: ニトロ基は、アミンを形成するために還元され、さらに様々なカップリング反応に参加することができます。
還元: ニトロ基は、パラジウム触媒存在下で水素ガスなどの試薬を用いてアミンに還元することができます。
置換: メトキシ基とベンジルオキシ基は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)。
還元: 水素ガス(H₂)と炭素上のパラジウム(Pd/C)、水素化ホウ素ナトリウム(NaBH₄)。
置換: 塩基性または酸性条件下でのアミン、チオール、アルコールなどの求核剤。
主な生成物:
ニトロ基の還元: 対応するアミンの形成。
置換反応: 使用した求核剤に応じて、様々な置換誘導体の形成。
化学:
複雑な分子の合成: より複雑な有機分子の合成における中間体として使用されます。
触媒: 金属中心と配位する能力により、触媒反応における配位子としての潜在的な用途があります。
生物学と医学:
抗菌活性: チアゾリジン-4-オン骨格は、抗菌特性で知られており、この化合物は新しい抗生物質の開発候補です。
抗炎症および抗がん活性: 研究により、同様の構造を持つ化合物が抗炎症および抗がん活性を示すことが示されており、潜在的な治療用途が示唆されています。
産業:
材料科学: 特定の電子特性または光学特性を持つ新素材の開発における潜在的な用途。
製薬: 新規医薬品の開発における前駆体または有効成分として。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and an appropriate benzaldehyde derivative.
Functional Group Modifications: The nitro, methoxy, and benzyloxy groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology and Medicine:
Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.
Anti-inflammatory and Anticancer Activity: Research has shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Industry:
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a precursor or active ingredient in the development of new drugs.
作用機序
(2E,5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-2-[(4-エトキシフェニル)イミノ]-1,3-チアゾリジン-4-オンの作用機序は完全に解明されていませんが、酵素や受容体などの特定の分子標的との相互作用を伴うと考えられています。ニトロ基は、細胞成分と相互作用して様々な生物学的効果をもたらす可能性のある反応性中間体を形成するために、生体内還元を受けることができます。チアゾリジン-4-オン骨格はタンパク質や酵素と相互作用して、その活性を阻害し、治療効果をもたらす可能性があります。
類似の化合物:
チアゾリジンジオン: 抗糖尿病特性で知られています。
ベンジリデン誘導体: 様々なベンジリデン誘導体が、抗菌および抗がん活性で知られています。
ニトロ芳香族化合物: 医薬品や農薬の合成によく使用されます。
独自性:
官能基の組み合わせ: この化合物におけるニトロ基、メトキシ基、ベンジルオキシ基、およびエトキシ基の独自の組み合わせにより、異なる反応性プロファイルと様々な用途の可能性が得られます。
チアゾリジン-4-オン骨格: チアゾリジン-4-オン骨格の存在は、他の類似の化合物と区別される重要な生物活性を付与します。
本詳細記事は、(2E,5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-2-[(4-エトキシフェニル)イミノ]-1,3-チアゾリジン-4-オンの合成、反応、用途、作用機序、および類似の化合物との比較について包括的な概要を提供しています。
類似化合物との比較
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Various benzylidene derivatives are known for their antimicrobial and anticancer activities.
Nitroaromatic Compounds: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness:
Combination of Functional Groups: The unique combination of nitro, methoxy, benzyloxy, and ethoxy groups in this compound provides a distinct reactivity profile and potential for diverse applications.
Thiazolidinone Core: The presence of the thiazolidinone core imparts significant biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H23N3O6S |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
(5E)-2-(4-ethoxyphenyl)imino-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23N3O6S/c1-3-34-20-11-9-19(10-12-20)27-26-28-25(30)24(36-26)14-18-13-22(33-2)23(15-21(18)29(31)32)35-16-17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3,(H,27,28,30)/b24-14+ |
InChIキー |
HYOZLPAAEXYFTE-ZVHZXABRSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/S2 |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)


![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887265.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10887266.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887271.png)
![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)
![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)
![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
